MDMB-FUBICA metabolite 3

Enantioselective pharmacology CB1 receptor agonism Chiral resolution

Procure (S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid, the definitive urinary biomarker for MDMB-FUBICA and ADB-FUBICA exposure. This (S)-enantiomer reference standard is critical for accurate forensic quantitation, enabling distinction from inactive (R)-isomers and other indole-3-carboxamide SCRAs. Essential for developing validated, enantioselective LC-MS/MS methods in toxicology.

Molecular Formula C22H23FN2O3
Molecular Weight 382.4 g/mol
Cat. No. B12352433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMDMB-FUBICA metabolite 3
Molecular FormulaC22H23FN2O3
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
InChIInChI=1S/C22H23FN2O3/c1-22(2,3)19(21(27)28)24-20(26)17-13-25(18-7-5-4-6-16(17)18)12-14-8-10-15(23)11-9-14/h4-11,13,19H,12H2,1-3H3,(H,24,26)(H,27,28)/t19-/m1/s1
InChIKeyPZPKPULZRMBYJZ-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(1-(4-Fluorobenzyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic Acid: A Reference Standard for Synthetic Cannabinoid Metabolite Identification and Forensic Analysis


(S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid (CAS: 2693397-46-3) is an analytical reference standard structurally classified as a synthetic cannabinoid. It is the (S)-enantiomer of the carboxylic acid metabolite of the potent synthetic cannabinoid receptor agonists (SCRAs) MDMB-FUBICA and ADB-FUBICA . With the molecular formula C22H23FN2O3 and a molecular weight of 382.43 g/mol, the compound is a metabolite formed via hydrolysis of the methyl ester moiety of MDMB-FUBICA or the terminal amide of ADB-FUBICA . It is supplied by analytical reference material vendors for forensic toxicology and metabolism research applications [1]. The compound contains a chiral center at the α-carbon of the 3,3-dimethylbutanoic acid moiety, making its stereochemical identity a critical determinant of receptor pharmacology.

Why (S)-2-(1-(4-Fluorobenzyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic Acid Cannot Be Replaced by Other Indole-3-carboxamide Synthetic Cannabinoid Reference Standards


Generic substitution of this compound with other indole-3-carboxamide reference standards fails for three critical reasons. First, the compound is the specific carboxylic acid metabolite of MDMB-FUBICA and ADB-FUBICA, and substitution with the parent compounds or alternative metabolites would lead to erroneous analyte identification and quantitation in forensic or clinical toxicology workflows [1]. Second, enantiomeric identity determines receptor pharmacology: the (S)-enantiomer of carboxamide-type SCRAs is approximately five-fold more potent at the CB1 receptor than the (R)-enantiomer, and notably, the (R)-enantiomer of the structurally related MDMB-FUBICA functions as a CB2-selective agonist with no detectable CB1 activity [2]. Third, the N1 substituent significantly modulates physicochemical properties: the 4-fluorobenzyl group confers solubility and chromatographic retention characteristics that differ markedly from cyclohexylmethyl, 5-fluoropentyl, or unsubstituted indole analogs, directly impacting analytical method development and validation [3].

Quantitative Differentiation Evidence for (S)-2-(1-(4-Fluorobenzyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic Acid


Enantiomer-Specific CB1 Receptor Activation: (S)- versus (R)-Carboxamide-Type Synthetic Cannabinoids

The (S)-enantiomer of the structurally related compound MDMB-FUBICA (methyl ester of the target compound) exhibits approximately five-fold higher CB1 receptor activation potency than the (R)-enantiomer. Crucially, the (R)-enantiomer of MDMB-FUBICA lacks CB1 receptor activity entirely, functioning only as a CB2 receptor agonist [1]. This enantiomer-specific pharmacology establishes that stereochemical identity is not a minor analytical nuance but a determinant of biological activity, and the (S)-configuration of the target compound is essential for its role as the active metabolite of MDMB-FUBICA and ADB-FUBICA.

Enantioselective pharmacology CB1 receptor agonism Chiral resolution Synthetic cannabinoid

Comparative Receptor Selectivity: Indole-3-carboxamide Scaffold with 4-Fluorobenzyl Substituent versus Alternative N1-Alkyl Analogs

The 4-fluorobenzyl N1-substituent of the target compound confers a specific receptor activation profile distinct from alternative N1-alkyl analogs. The parent compound ADB-FUBICA exhibits potent dual CB1/CB2 agonism with EC50 values of 2.6 nM at CB1 and 3.0 nM at CB2 [1]. In contrast, indole-3-carboxamides with a cyclohexylmethyl N1-substituent, such as MDMB-CHMICA, are reported as extremely potent CB1 agonists but with a substantially higher incidence of severe intoxication and fatalities [2]. The 5-fluoropentyl analog 5F-MDMB-PICA demonstrates even greater CB1 potency with an EC50 of 3.26 nM and CB1/CB2 EC50 ratio of approximately 3.7 [3]. These divergent toxicological and pharmacological profiles demonstrate that the N1 substituent is not interchangeable.

CB1/CB2 selectivity Structure-activity relationship N1-substituent effects Receptor subtype

Carboxylic Acid Metabolite Identity and Solubility Differentiation from Methyl Ester Parent Compound

The target compound is the carboxylic acid hydrolysis product of MDMB-FUBICA (methyl ester) and ADB-FUBICA (terminal amide). This metabolic conversion introduces a free carboxyl group (pKa ~4–5) absent in the parent compounds, conferring significantly different physicochemical properties relevant to analytical method development. The target compound exhibits solubility of 30 mg/mL in DMF, DMSO, and ethanol, but only 0.10 mg/mL in PBS at pH 7.2 . This pH-dependent aqueous solubility profile differs from the parent ester MDMB-FUBICA, which lacks the ionizable carboxyl moiety, and from ADB-FUBICA, which bears a terminal primary amide (C22H24FN3O2) [1].

Metabolite identification LC-MS/MS Hydrolysis Phase I metabolism

Optimal Research and Forensic Applications for (S)-2-(1-(4-Fluorobenzyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic Acid


Confirmation of MDMB-FUBICA and ADB-FUBICA Exposure via Carboxylic Acid Metabolite Identification in Forensic Urinalysis

In forensic toxicology, detection of the parent SCRAs MDMB-FUBICA or ADB-FUBICA in urine is often unfeasible due to rapid and extensive metabolism. The target compound serves as the definitive urinary biomarker for confirming exposure to these substances. The carboxyl group enhances aqueous solubility at alkaline pH, facilitating detection in aqueous biological matrices. The (S)-enantiomer-specific identity is critical, as the (R)-enantiomer of MDMB-FUBICA lacks CB1 activity [1]. LC-MS/MS methods using this reference standard enable unequivocal identification of the specific carboxylic acid metabolite, distinguishing exposure from that of other indole-3-carboxamide SCRAs.

Development and Validation of Enantioselective LC-MS/MS Methods for Chiral Resolution of Carboxamide-Type Synthetic Cannabinoid Metabolites

The target compound contains a chiral center, and the (S)-enantiomer exhibits approximately five-fold higher CB1 receptor activation potency than the (R)-enantiomer, with the (R)-enantiomer of MDMB-FUBICA showing no CB1 activity [1]. This enantiomer-specific pharmacology creates a critical need for analytical methods capable of distinguishing (S)- and (R)-metabolites. The target compound serves as the authentic (S)-enantiomer reference standard for developing and validating enantioselective LC-MS/MS or chiral HPLC methods. This application is directly supported by studies demonstrating that the (S)-enantiomers of carboxamide-type SCRAs consistently show CB1 EC50 values approximately five times lower than their (R)-counterparts [1].

In Vitro Metabolism Studies to Characterize Phase I Hydrolysis Pathways of Valinate and tert-Leucinate Synthetic Cannabinoids

The target compound is the terminal carboxylic acid metabolite formed via ester hydrolysis of MDMB-FUBICA or amide hydrolysis of ADB-FUBICA. In vitro metabolism studies using human liver microsomes or hepatocyte incubations require this reference standard to identify, confirm, and quantify the extent of Phase I hydrolysis. This application is supported by the established metabolic pathways of valinate and tert-leucinate SCRAs, where ester hydrolysis is a primary Phase I biotransformation [1]. Procurement of this reference standard enables researchers to distinguish this specific metabolite from other oxidative metabolites and to quantify the relative contribution of the hydrolysis pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for MDMB-FUBICA metabolite 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.